2-Cycloheptyl-2-methylbutanal
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Overview
Description
2-Cycloheptyl-2-methylbutanal is an organic compound that belongs to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an R group, which can be either an alkyl or aryl group. This compound features a cycloheptyl group and a methyl group attached to the butanal backbone, making it a branched-chain aldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-2-methylbutanal can be achieved through various methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired aldehyde. Another method involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydroformylation of alkenes, where an alkene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-Cycloheptyl-2-methylbutanoic acid
Reduction: 2-Cycloheptyl-2-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Cycloheptyl-2-methylbutanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-2-methylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanal: A branched-chain aldehyde with a similar structure but lacks the cycloheptyl group.
Cycloheptanone: A cyclic ketone with a similar ring structure but lacks the aldehyde group.
2-Cycloheptyl-2-methylpropanal: A similar compound with a different alkyl group attached to the aldehyde.
Uniqueness
2-Cycloheptyl-2-methylbutanal is unique due to the presence of both a cycloheptyl group and a methyl group attached to the butanal backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-cycloheptyl-2-methylbutanal |
InChI |
InChI=1S/C12H22O/c1-3-12(2,10-13)11-8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
NGFHIEWQAZPEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C1CCCCCC1 |
Origin of Product |
United States |
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